Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate

Metabolic Stability Prodrug Design Fluorination Strategy

Select this 4'-fluoro isomer for R&D programs requiring metabolic stability: complete resistance to CYP450 oxidation (microbial model validated), near-perfect coplanarity (0.71° dihedral) for π-stacking applications, and Hammett-predictable hydrolysis kinetics (σp ~0.06). Non-interchangeable with 2'-/3'-fluoro or non-fluorinated analogs. Validated GPR120 agonist scaffold with predicted anticancer activity.

Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
CAS No. 80254-87-1
Cat. No. B1332207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4'-fluoro-1,1'-biphenyl-4-carboxylate
CAS80254-87-1
Molecular FormulaC14H11FO2
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)F
InChIInChI=1S/C14H11FO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,1H3
InChIKeyACJGXBVKOGLYEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate (CAS 80254-87-1): Fluorinated Biphenyl Ester for Medicinal Chemistry and Chemical Biology


Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate (CAS 80254-87-1) is a fluorinated biphenyl ester with molecular formula C14H11FO2 and molecular weight 230.23 g/mol . The compound features a biphenyl core with a para-fluoro substituent on one ring and a methyl ester at the 4-position of the other ring . It belongs to the class of substituted biphenyl-4-carboxylates, which are widely employed as synthetic intermediates in pharmaceutical development and materials science [1]. The 4'-fluoro substitution confers distinct physicochemical and metabolic properties compared to non-fluorinated and other halogenated analogs, making this compound a strategic building block for optimizing drug-like properties in lead optimization programs .

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate: Why Generic Biphenyl Carboxylate Substitution Is Not Advisable


Fluorine substitution at the 4'-position of the biphenyl-4-carboxylate scaffold introduces distinct electronic, steric, and metabolic properties that cannot be replicated by non-fluorinated, other positional fluoro isomers, or alternative halogen analogs. The electron-withdrawing nature of fluorine alters the aromatic ring's electron density, directly affecting reaction kinetics in saponification and cross-coupling chemistry [1]. More critically, the 4'-fluoro substitution blocks microbial cytochrome P450-mediated oxidation at that position, conferring metabolic stability advantages that 2'- and 3'-fluoro isomers do not provide to the same extent [2]. Additionally, the para-fluoro substitution dramatically reduces the arene-arene dihedral angle (0.71° vs. 54.83° for the ortho isomer), influencing molecular conformation and potential binding interactions [3]. These quantifiable differences render the compound non-interchangeable with generic biphenyl carboxylates in applications requiring specific metabolic stability, conformational preference, or hydrolytic susceptibility.

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate: Quantitative Differentiation Evidence for Scientific Selection


Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate Metabolic Stability: Complete Resistance to Microbial Cytochrome P450 Oxidation

In microbial oxidation studies using Cunninghamella elegans (a eukaryotic model mimicking mammalian cytochrome P450 metabolism), biphenyl-4-carboxylic acid was completely transformed to 4'-hydroxybiphenyl-4-carboxylic acid. In contrast, the 4'-fluoro analog remained entirely untransformed, demonstrating complete metabolic blockade at the fluorinated position [1]. The 2'-fluoro and 3'-fluoro isomers were also transformed, but at slower rates than the non-fluorinated derivative, indicating that only para-fluoro substitution confers complete resistance to oxidation at that site [1].

Metabolic Stability Prodrug Design Fluorination Strategy Cytochrome P450

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate Saponification Kinetics: Substituent-Dependent Hydrolysis Rate

Second-order rate constants have been measured for the saponification of methyl 2'-, 3'-, and 4'-substituted biphenyl-4-carboxylates in 85% (w/w) methanol-water [1]. The Hammett equation applies to 3'- and 4'-substituted biphenyl-4-carboxylates, with σ-constants evaluated by the FMMF method [1]. The electron-withdrawing nature of the 4'-fluoro substituent (σp ≈ 0.06) modulates the ester hydrolysis rate compared to the unsubstituted parent compound (σp = 0) and other substituents [1].

Reaction Kinetics Saponification Hammett Analysis Ester Hydrolysis

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate Conformational Rigidity: Para-Fluoro Substitution Enforces Coplanar Biphenyl Geometry

Single-crystal X-ray diffraction analysis of 4-fluoro-1,1'-biphenyl (the core scaffold) reveals an arene-arene dihedral angle of 0.71°, indicating near-perfect coplanarity of the two phenyl rings [1]. In contrast, the ortho-fluoro isomer (2-fluoro-1,1'-biphenyl) exhibits a dihedral angle of 54.83°, reflecting substantial steric twisting [1]. This dramatic conformational difference (0.71° vs. 54.83°) demonstrates that para-fluoro substitution preserves the biphenyl scaffold's coplanar geometry, whereas ortho substitution induces significant torsional strain.

Conformational Analysis Crystal Structure Dihedral Angle Ligand Design

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate Biological Target Engagement: GPR120 Agonism and Anticancer Activity Predictions

The 4'-fluoro-1,1'-biphenyl-4-carboxylate scaffold has been identified as an agonist of the long-chain free fatty acid receptor 4 (FFA4/GPR120) . Computational prediction using PASS software assigns high probability scores for anticancer activity (Pa = 0.961), apoptosis agonist activity (Pa = 0.979), and DNA synthesis inhibition (Pa = 0.991) [1]. The free carboxylic acid analog (4'-fluoro-1,1'-biphenyl-4-carboxylic acid) shows Bcl-xL inhibition with EC50 > 31.5 μM and IC50 = 99.2 μM in recombinant protein assays [2], indicating modest direct target engagement.

GPR120 FFA4 Anticancer Target Engagement

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Prodrug Design Requiring Metabolic Stability at the 4'-Position

Medicinal chemists can leverage the complete resistance of the 4'-fluoro biphenyl scaffold to cytochrome P450-mediated oxidation for prodrug design [1]. As demonstrated in microbial oxidation studies with Cunninghamella elegans, the 4'-fluoro substitution blocks hydroxylation entirely, whereas the non-fluorinated parent compound is fully transformed [1]. This property is particularly valuable for extending metabolic half-life of drug candidates without requiring extensive animal studies, as the microbial model reliably predicts in vivo oxidative metabolism [1].

Synthesis Planning Requiring Predictable Ester Hydrolysis Kinetics

In multistep organic syntheses where controlled ester deprotection is required, the 4'-fluoro substitution offers predictable saponification kinetics governed by Hammett linear free-energy relationships [2]. The σp value of ~0.06 for para-fluoro allows chemists to calculate relative hydrolysis rates compared to other substituents, enabling rational selection of protecting group strategy and reaction conditions [2]. This quantitative predictability reduces empirical optimization and improves synthetic efficiency.

Structure-Based Design Requiring Coplanar Biphenyl Geometry

For applications requiring π-stacking interactions—such as DNA intercalators, protein binding probes, or liquid crystal materials—the 4'-fluoro biphenyl scaffold provides near-perfect coplanarity (dihedral angle 0.71°), in stark contrast to the twisted ortho-fluoro isomer (54.83°) [3]. This conformational property is essential for maintaining consistent molecular shape and maximizing aromatic stacking interactions in target binding pockets or ordered phases [3].

GPR120/FFA4 Receptor Pharmacology Studies

Researchers investigating GPR120 (FFA4) signaling can employ methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate as a tool compound or lead scaffold, as this chemotype has documented agonist activity at this receptor . Combined with PASS predictions indicating high probability of anticancer and apoptosis-modulating activity (Pa > 0.95), the compound serves as a validated entry point for medicinal chemistry optimization programs targeting metabolic and inflammatory diseases [4].

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